molecular formula C17H17NO4S B12210943 Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B12210943
M. Wt: 331.4 g/mol
InChI Key: ZTUJRKVQSCDXBG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a phenylcarbonyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates: These compounds share a similar pyridine ring structure and have comparable chemical properties.

    Methylsulfonyl benzene derivatives: These compounds contain the methylsulfanyl group and exhibit similar reactivity in redox reactions.

Uniqueness

Ethyl 1-methyl-6-(methylsulfanyl)-2-oxo-5-(phenylcarbonyl)-1,2-dihydropyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 5-benzoyl-1-methyl-6-methylsulfanyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C17H17NO4S/c1-4-22-17(21)13-10-12(16(23-3)18(2)15(13)20)14(19)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

ZTUJRKVQSCDXBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N(C1=O)C)SC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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